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molecular formula C9H11BrO B7981289 4-Bromo-1-ethyl-2-methoxybenzene

4-Bromo-1-ethyl-2-methoxybenzene

Cat. No. B7981289
M. Wt: 215.09 g/mol
InChI Key: BIDHQMJRQFWEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076356B2

Procedure details

Methyl iodide (3 mL, 47.3 mmol) was added to a solution of 4-bromo-2-hydroxyacetophenone (9.25 g, 43 mmol) and potassium carbonate (6.54 g, 47.3 mmol) in acetone (20 mL) and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo to low volume and diluted with water. The aqueous mixture was extracted with dichloromethane (3×50 mL) and the combined organic solution was washed with water, dried over sodium sulfate and concentrated in vacuo. The residue was dissolved in 1,2-ethanediol (10 mL), hydrazine (19.47 mL, 400 mmol) and potassium hydroxide (7.86 g, 140 mmol) were added and the reaction mixture was heated at 150° C. for 60 hours. The reaction mixture was then quenched with 1M hydrochloric acid and extracted with ethyl acetate (3×20 mL). The combined organic solution was dried over sodium sulfate, concentrated in vacuo and the residue was purified by Kugel Rohr fractional distillation (150° C./0.05 mbar) to provide the title compound as a yellow oil (128 mg).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
19.47 mL
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:7]=1[OH:13])=O.[C:14](=O)([O-])[O-].[K+].[K+].NN.[OH-].[K+]>CC(C)=O>[Br:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:4][CH3:3])=[C:7]([O:13][CH3:14])[CH:8]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CI
Name
Quantity
9.25 g
Type
reactant
Smiles
CC(=O)C1=C(C=C(C=C1)Br)O
Name
Quantity
6.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
19.47 mL
Type
reactant
Smiles
NN
Name
Quantity
7.86 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo to low volume
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1,2-ethanediol (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 150° C. for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by Kugel Rohr fractional distillation (150° C./0.05 mbar)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: CALCULATEDPERCENTYIELD 1.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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